![molecular formula C22H16ClNO3S2 B2749817 (4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114660-12-6](/img/structure/B2749817.png)
(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
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Description
Scientific Research Applications
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals that have been synthesized and studied for their unique structural properties. For example, research on cyclohepta[b][1,4]benzothiazines, closely related to the chemical structure , has provided insights into their formation, reactions, and potential for creating novel compounds with unique properties (Shindo, Ishikawa, & Nozoe, 1985). These studies are foundational in understanding the reactivity and stability of such compounds under various conditions.
Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles
Research has also focused on the reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles, offering pathways to functionalize these molecules for further applications. A study demonstrated the Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under basic conditions, leading to dihydro-3-substituted-benzo[b]-thiophene 1-oxides or in acidic media leading to rearomatized 3-substituted-benzo[b]thiophenes (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This indicates the potential for diverse chemical modifications and the development of new compounds with specified functions.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S2/c1-28-18-6-4-5-17(13-18)24-14-21(22(25)15-9-11-16(23)12-10-15)29(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIZRTIJGCUEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone |
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